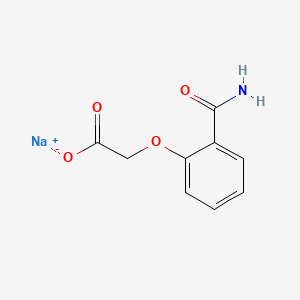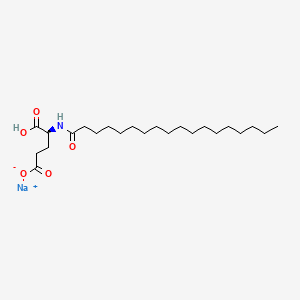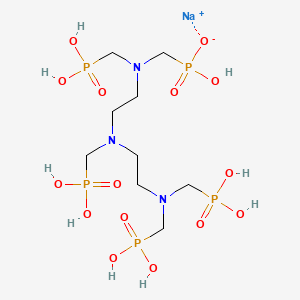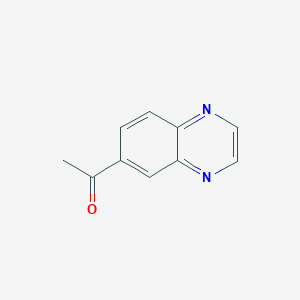
1-(Quinoxalin-6-yl)ethanone
Vue d'ensemble
Description
“1-(Quinoxalin-6-yl)ethanone” is a chemical compound with the molecular formula C10H8N2O. It has a molecular weight of 172.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(Quinoxalin-6-yl)ethanone” is 1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 . This indicates the presence of a quinoxaline ring attached to an ethanone group.Physical And Chemical Properties Analysis
“1-(Quinoxalin-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 172.183 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 318.9±22.0 °C at 760 mmHg . The melting point is reported to be between 106-108°C .Applications De Recherche Scientifique
Catalytic Behavior Towards Ethylene Reactivity
The synthesis of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, has been explored for their catalytic activities towards ethylene oligomerization and polymerization when coordinated with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities, especially the iron complexes, which showed significant activity at elevated ethylene pressures (Sun et al., 2007).
Potential Anticancer Agent
A new derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity through mechanisms such as DNA intercalation, topoisomerase II inhibition, and inducing cell cycle arrest in G(2)/M phase, suggesting its potential as an anticancer agent (Via et al., 2008).
Corrosion Inhibition
Quinoxalin-6-yl derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies found that certain derivatives significantly increase corrosion inhibition efficiency with concentration, suggesting the potential for these compounds to act as protective agents against metal corrosion (Olasunkanmi et al., 2015).
Synthesis of Heterocyclic Compounds
Research on the synthesis of various quinoxaline derivatives has shown the efficiency of using 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone as precursors for generating novel compounds. These studies highlight the advantages of ultrasonic irradiation methods over conventional heating, such as reduced reaction times and improved yield percentages (Abdula et al., 2018).
Antimicrobial Activity
The synthesis and characterization of substituted 1,2,3-triazoles from quinoxalin-2(1H)-one derivatives demonstrated notable antimicrobial activities. These findings suggest the utility of these compounds in the development of new antimicrobial agents (Holla et al., 2005).
Safety And Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNWCSVQXNMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627142 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-6-yl)ethanone | |
CAS RN |
83570-42-7 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
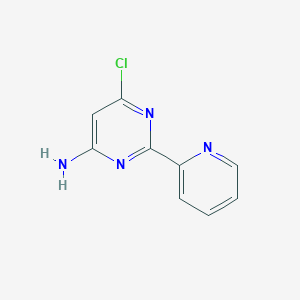
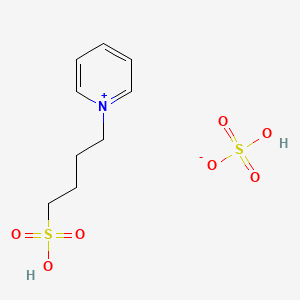
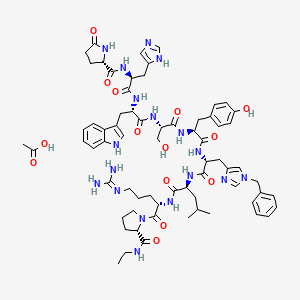
![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
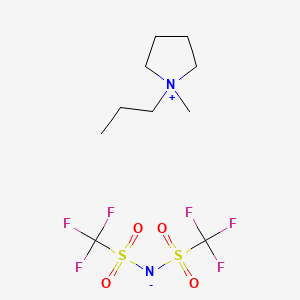
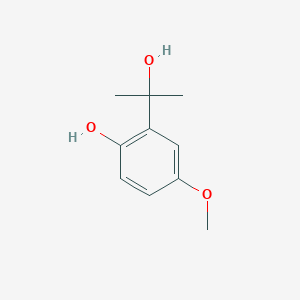
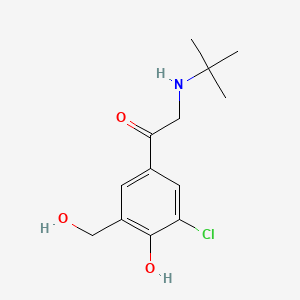
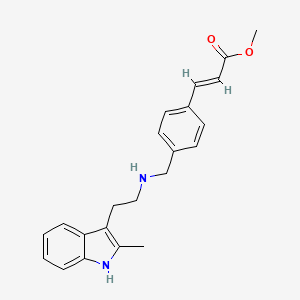
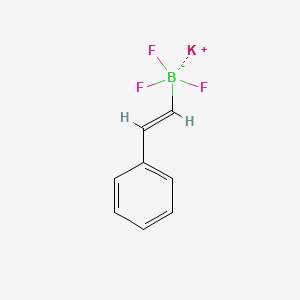
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
